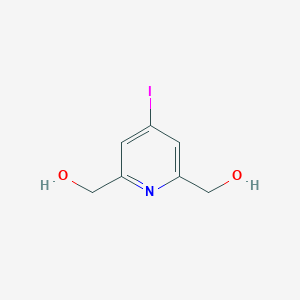![molecular formula C7H5NOS B176144 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate CAS No. 42715-25-3](/img/structure/B176144.png)
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
生化和生理效应
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and also inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is its potential as a fluorescent probe in biological imaging. It has also been found to have potential as a therapeutic agent for cancer and inflammatory diseases. However, the limitations of this compound include its low solubility in water and its cytotoxicity at high concentrations.
未来方向
There are several future directions for research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate. One of the areas of interest is the development of new synthesis methods to increase the yield of the compound. Another area of research is the study of its potential as a therapeutic agent for various diseases. Additionally, the use of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate in organic electronics and photovoltaic devices is an area of growing interest. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
合成方法
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminopyridine with thioamide followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-aminopyridine with thioamide in the presence of iodine and sodium hydroxide. The yield of the compound varies depending on the method used.
科学研究应用
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been found to have potential as a fluorescent probe in biological imaging. In addition, this compound has been studied for its potential use in organic electronics and photovoltaic devices.
属性
CAS 编号 |
42715-25-3 |
|---|---|
产品名称 |
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate |
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC 名称 |
[1,3]thiazolo[3,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-5-10-7-3-1-2-4-8(6)7/h1-5H |
InChI 键 |
LBZZCSOXKDQZEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=S=CC(=O)N2C=C1 |
规范 SMILES |
C1=CC2=S=CC(=O)N2C=C1 |
其他 CAS 编号 |
42715-25-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
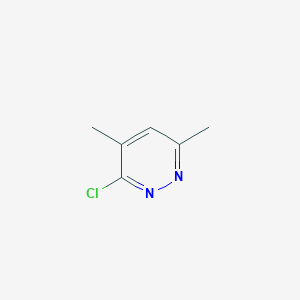
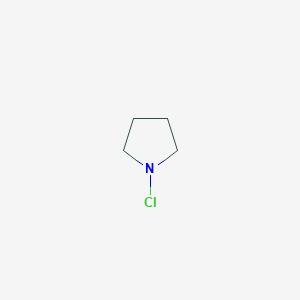
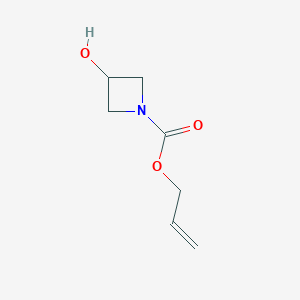
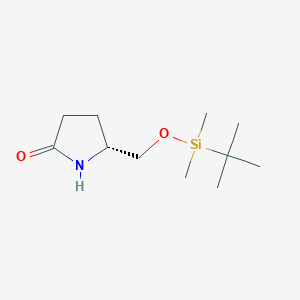
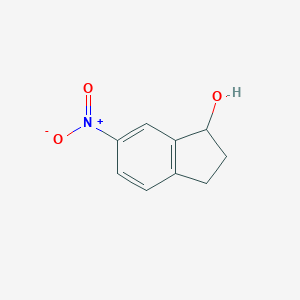
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)

